molecular formula C9H10N2O B8750229 (2-Methyl-3-aminophenoxy)acetonitrile

(2-Methyl-3-aminophenoxy)acetonitrile

Cat. No.: B8750229
M. Wt: 162.19 g/mol
InChI Key: UDKCTQCIHNCGTK-UHFFFAOYSA-N
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Description

(2-Methyl-3-aminophenoxy)acetonitrile is an aromatic acetonitrile derivative characterized by a phenoxy backbone substituted with a methyl group at the 2-position and an amino group at the 3-position, linked to an acetonitrile moiety. Its molecular formula is C₉H₁₀N₂O, with a molecular weight of 162.20 g/mol. This compound’s structure confers unique physicochemical properties, including polarity from the nitrile group and reactivity from the amino and methyl substituents.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-(3-amino-2-methylphenoxy)acetonitrile

InChI

InChI=1S/C9H10N2O/c1-7-8(11)3-2-4-9(7)12-6-5-10/h2-4H,6,11H2,1H3

InChI Key

UDKCTQCIHNCGTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OCC#N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analog Overview

Key structural analogs include:

Compound Name Molecular Formula Substituents (Phenoxy Ring) Key Features
(3-Aminophenoxy)acetonitrile C₈H₈N₂O 3-NH₂ Lacks methyl group; higher polarity due to NH₂
(3-Methylphenoxy)acetonitrile C₉H₉NO 3-CH₃ Lacks amino group; enhanced lipophilicity
2-(3-Trifluoromethylphenoxy)acetonitrile C₉H₆F₃NO 3-CF₃ Electron-withdrawing CF₃ group; increased stability
(4-Bromo-3-methylphenyl)acetonitrile C₉H₈BrN 4-Br, 3-CH₃ Bromine adds steric bulk; potential for cross-coupling reactions

Physicochemical Properties

  • Polarity and Solubility: The amino group in (2-Methyl-3-aminophenoxy)acetonitrile enhances water solubility compared to non-polar analogs like (3-Methylphenoxy)acetonitrile. However, the methyl group slightly offsets this by increasing hydrophobicity . The trifluoromethyl analog exhibits lower solubility in polar solvents due to the electron-withdrawing CF₃ group .
  • Thermal Stability: Methyl and amino groups may stabilize the compound against thermal degradation compared to simpler acetonitriles. For example, (3-Aminophenoxy)acetonitrile derivatives show stability up to 100°C in epoxidation studies .

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